3-(2,4,5-Trimethylphenyl)thiolan-3-ol

Description

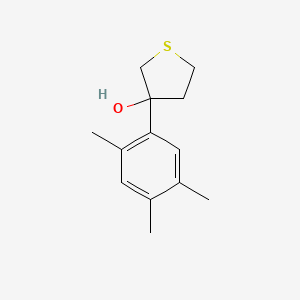

3-(2,4,5-Trimethylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolan-3-ol (tetrahydrothiophen-3-ol) core substituted with a 2,4,5-trimethylphenyl group. This structure combines a saturated five-membered sulfur ring with an alcohol functional group and a highly substituted aromatic moiety.

Properties

IUPAC Name |

3-(2,4,5-trimethylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-9-6-11(3)12(7-10(9)2)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJQCYOKBDXERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2(CCSC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

A. Core Heterocycle Comparison

- Thiolan-3-ol vs. Triazole Thiols ():

The triazole-thiol derivatives described in (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) feature a nitrogen-rich triazole ring with a thiol group, contrasting with the saturated thiolan-3-ol core in the target compound. Triazoles exhibit rigidity and strong hydrogen-bonding capacity due to nitrogen atoms, whereas thiolan-3-ol’s saturated ring offers conformational flexibility. The alcohol group in thiolan-3-ol may enhance hydrophilicity compared to the thiol group in triazoles .

- Thiolan-3-ol vs. Thiophene Derivatives (): Impurities such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () contain aromatic thiophene rings with amino alcohol side chains. The methylamino group in the impurity increases basicity, unlike the neutral alcohol in thiolan-3-ol .

B. Aromatic Substituent Comparison

- 2,4,5-Trimethylphenyl vs. 3,4,5-Trimethoxyphenyl (): The trimethylphenyl group in the target compound is more lipophilic than the trimethoxyphenyl group in triazole derivatives. Methyl groups, while less polar, provide steric bulk that could hinder certain reactions .

- Trimethylphenyl vs. Naphthalene Derivatives (): Naphthalene-based impurities (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) have extended π-systems, enabling stronger van der Waals interactions compared to the smaller trimethylphenyl group. This difference could influence solubility, melting points, and binding affinities in biological systems .

Hypothetical Property Comparison (Based on Structural Features)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.